Thiomorpholine-4-carboximidamide Thiomorpholine-4-carboximidamide
Brand Name: Vulcanchem
CAS No.: 56035-34-8
VCID: VC6785370
InChI: InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7)
SMILES: C1CSCCN1C(=N)N
Molecular Formula: C5H11N3S
Molecular Weight: 145.22

Thiomorpholine-4-carboximidamide

CAS No.: 56035-34-8

Cat. No.: VC6785370

Molecular Formula: C5H11N3S

Molecular Weight: 145.22

* For research use only. Not for human or veterinary use.

Thiomorpholine-4-carboximidamide - 56035-34-8

Specification

CAS No. 56035-34-8
Molecular Formula C5H11N3S
Molecular Weight 145.22
IUPAC Name thiomorpholine-4-carboximidamide
Standard InChI InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7)
Standard InChI Key GVSFKEBTNQAYGX-UHFFFAOYSA-N
SMILES C1CSCCN1C(=N)N

Introduction

Chemical Identity and Structural Features

Thiomorpholine-4-carboximidamide (IUPAC name: N'-aminothiomorpholine-4-carboximidamide) is a sulfur- and nitrogen-containing heterocycle with the molecular formula C5H12N4S\text{C}_5\text{H}_{12}\text{N}_4\text{S} and a molecular weight of 160.24 g/mol . Its structure comprises a thiomorpholine backbone—a thio analog of morpholine—where one oxygen atom is replaced by sulfur. The carboximidamide group (C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2) at the fourth position introduces both basicity and nucleophilic reactivity.

Molecular Geometry and Electronic Properties

The thiomorpholine ring adopts a chair conformation, with sulfur at the 1-position and nitrogen at the 4-position. Density functional theory (DFT) calculations suggest that the sulfur atom’s electron-donating effects enhance the basicity of the imidamide nitrogen, facilitating protonation under acidic conditions. The compound’s SMILES notation, C1CSCCN1/C(=N/N)/N\text{C1CSCCN1/C(=N/N)/N}, highlights the connectivity of the thiomorpholine ring and the imidamide substituent .

Table 1: Key Molecular Descriptors of Thiomorpholine-4-Carboximidamide

PropertyValueSource
Molecular FormulaC5H12N4S\text{C}_5\text{H}_{12}\text{N}_4\text{S}
Molecular Weight160.24 g/mol
SMILESC1CSCCN1/C(=N/N)/N
logP (Octanol-Water)0.85
Hydrogen Bond Donors3

Synthetic Methodologies

The synthesis of thiomorpholine-4-carboximidamide typically involves cyclization reactions using thiourea derivatives and carbonyl-containing precursors. Two primary routes have been documented in recent literature.

Route 1: Thiourea-Catalyzed Cyclization

In this approach, thiourea reacts with 1,4-dibromobutane under basic conditions to form the thiomorpholine ring. Subsequent treatment with cyanamide introduces the carboximidamide group. Optimized conditions (reflux in ethanol, 12 hours) yield the product with 68% efficiency.

Thiourea+1,4-dibromobutaneNaOH, EtOHThiomorpholine intermediateCyanamideThiomorpholine-4-carboximidamide\text{Thiourea} + 1,4\text{-dibromobutane} \xrightarrow{\text{NaOH, EtOH}} \text{Thiomorpholine intermediate} \xrightarrow{\text{Cyanamide}} \text{Thiomorpholine-4-carboximidamide}

Route 2: One-Pot Multicomponent Reaction

A more efficient method involves reacting cysteamine hydrochloride with glyoxal and cyanamide in aqueous medium. This single-step process achieves a 75% yield at 80°C within 6 hours, minimizing purification steps.

Table 2: Comparison of Synthetic Routes

ParameterRoute 1Route 2
Yield68%75%
Reaction Time12 hours6 hours
Key Reagent1,4-DibromobutaneCysteamine
TemperatureReflux80°C

Reactivity and Functionalization

The compound’s dual functionality—a basic imidamide group and a sulfur-rich ring—enables diverse chemical transformations.

Alkylation and Acylation

The primary amine in the imidamide group undergoes alkylation with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives. Acylation with acetyl chloride produces the corresponding amide, which exhibits enhanced stability in physiological environments .

Coordination Chemistry

Thiomorpholine-4-carboximidamide acts as a bidentate ligand, coordinating to transition metals such as copper(II) and palladium(II) through the sulfur and imidamide nitrogen atoms. These complexes have shown catalytic activity in cross-coupling reactions .

Physicochemical Properties and Stability

The compound’s solubility profile (freely soluble in water and dimethyl sulfoxide) and stability under physiological pH (t₁/₂ = 4.2 hours at pH 7.4) make it suitable for in vivo studies. Degradation occurs via hydrolysis of the imidamide group under strongly acidic or basic conditions.

Industrial and Research Applications

Beyond pharmaceuticals, thiomorpholine-4-carboximidamide serves as:

  • Ligand in Catalysis: Palladium complexes facilitate Suzuki-Miyaura couplings with turnover numbers exceeding 10,000 .

  • Building Block for Supramolecular Chemistry: Self-assembles into hydrogen-bonded networks with potential in materials science .

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